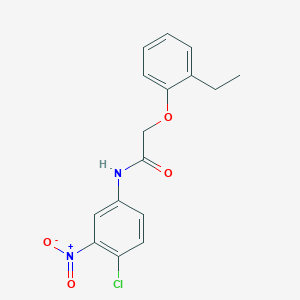

![molecular formula C18H25NO4 B5598843 (3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)

(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar pyrrolidine derivatives involves multiple steps, including stereoselective reactions and protection-deprotection strategies. Goli et al. (1994) described a synthesis method for pyrrolidine diols from N-protected dehydroproline methyl esters, involving osmium tetraoxide reactions and reduction steps, yielding high purity products confirmed by NMR techniques (Goli, Cheesman, Hassan, Lodaya, & Slama, 1994). Moreno‐Vargas et al. (2002) demonstrated the synthesis of pyrrolidin-2-yl furan derivatives as beta-galactosidase inhibitors, showcasing the versatility of pyrrolidine derivatives in synthesizing bioactive molecules (Moreno‐Vargas, Demange, Fuentes, Robina, & Vogel, 2002).

Molecular Structure Analysis

Azmy et al. (2021) achieved a detailed structural formula confirmation through crystallographic and spectroscopic characterization of a novel pyrrolidin-2-one derivative, highlighting the importance of molecular geometry in understanding the compound's bioactivity (Azmy, Awad, Hefni, Saad, Eltoukhya, Mabied, Abd El-Kareem, & Demitri, 2021).

Chemical Reactions and Properties

Research by Wang, Xu, and Ma (2010) on substituted furans synthesized through cycloisomerization showcases the reactive versatility of pyrrolidine and furan-containing compounds in creating complex molecular architectures (Wang, Xu, & Ma, 2010).

Physical Properties Analysis

The investigation into the synthesis and characterization of novel antitumor and antimicrobial pyrrolidin-2-one derivatives by Azmy et al. (2021) also provides insight into the physical properties of these compounds, emphasizing their potential in medicinal chemistry (Azmy et al., 2021).

科学的研究の応用

Organic Synthesis and Structural Analysis

One area of application involves the synthesis and structure determination of non-anomerically C-C-linked carbohydrate amino acids related to leucine. For example, the synthesis of (5'R)-5'-Isobutyl-5'-[methyl (4R)-2,3-O-isopropylidene-beta-L-erythrofuranosid-4-C-yl]-imidazolidin-2',4'-dione demonstrates the intricate process of creating complex organic molecules from simpler sugars, utilizing reactions such as the Bucherer-Bergs reaction. This specific compound's 5'-R configuration was confirmed by X-ray crystallography, showcasing its potential in structural analysis and organic chemistry research (Steiner et al., 2003).

Enzyme Inhibition and Biomedical Applications

Compounds with similar structural motifs have been studied for their potential as enzyme inhibitors. For instance, angiotensinogen analogues containing dipeptide isosteres demonstrate potent inhibitory effects on human plasma renin, a key enzyme in the renin-angiotensin system which plays a critical role in blood pressure regulation. This illustrates the compounds' relevance in designing new therapeutic agents for hypertension (Thaisrivongs et al., 1987).

Material Science and Polymerization

In the field of materials science, the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, acting as both solvent and transfer agent, highlights the utility of related compounds in creating polymers with specific end-group functionalities. These polymers, characterized by MALDI-TOF mass spectrometry, have applications ranging from medical devices to specialized coatings, demonstrating the versatility of such compounds in synthesizing materials with tailored properties (Liu & Rimmer, 2002).

Antioxidant Properties

Additionally, certain derivatives exhibit significant antioxidant activity, suggesting their potential use in mitigating oxidative stress-related damages in biological systems. For example, compounds with isobutyl substituents in the furan ring have been identified as effective scavengers of the superoxide anion, indicating their potential as antioxidant agents in pharmacological and nutritional applications (Point et al., 1998).

特性

IUPAC Name |

[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-12(2)18(22)11-19(10-13(18)3)16(20)15-7-6-14(23-15)8-9-17(4,5)21/h6-7,12-13,21-22H,10-11H2,1-5H3/t13-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSUUJHJFHINRR-FZKQIMNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)

![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)

![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)